molecular formula C17H28N4O2 B3030291 3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine CAS No. 886365-13-5

3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine

Cat. No.: B3030291
CAS No.: 886365-13-5
M. Wt: 320.4
InChI Key: BGCOMNOCPUUCFI-UHFFFAOYSA-N
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Description

3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with various amino groups. The compound is protected with a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine typically involves multiple steps. One common method includes the protection of the amino groups using Boc anhydride, followed by the formation of the pyrrolidine ring through cyclization reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various protected and deprotected amines, nitro derivatives, and secondary amines .

Scientific Research Applications

3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with amino functionalities.

    Industry: Utilized in the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of 3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine involves its interaction with various molecular targets. The Boc group protects the amino functionalities, allowing selective reactions at other sites. The compound can act as a nucleophile in substitution reactions and as a ligand in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine is unique due to its specific substitution pattern and the presence of multiple amino groups. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

tert-butyl N-[1-[2-amino-1-(3-aminophenyl)ethyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-17(2,3)23-16(22)20-14-7-8-21(11-14)15(10-18)12-5-4-6-13(19)9-12/h4-6,9,14-15H,7-8,10-11,18-19H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCOMNOCPUUCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661454
Record name tert-Butyl {1-[2-amino-1-(3-aminophenyl)ethyl]pyrrolidin-3-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-13-5
Record name Carbamic acid, [1-[2-amino-1-(3-aminophenyl)ethyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl {1-[2-amino-1-(3-aminophenyl)ethyl]pyrrolidin-3-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine
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3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine
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3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine
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Reactant of Route 6
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